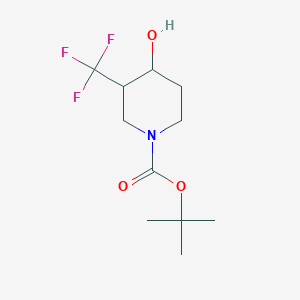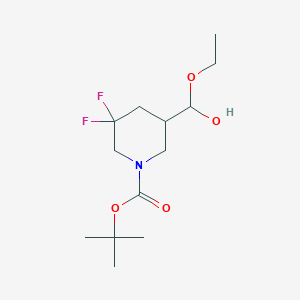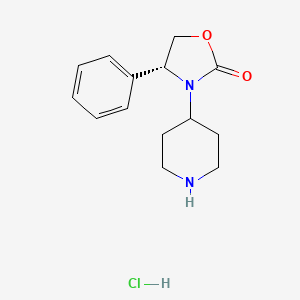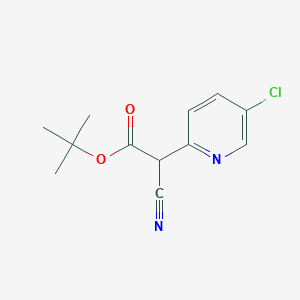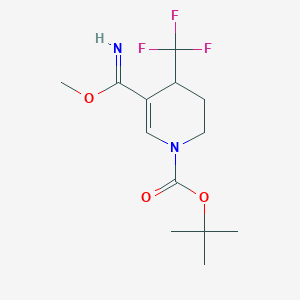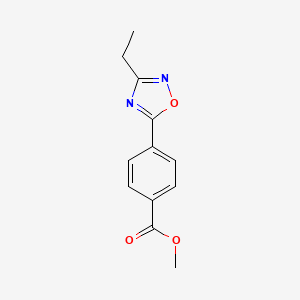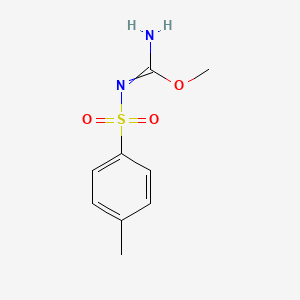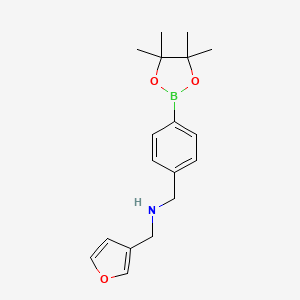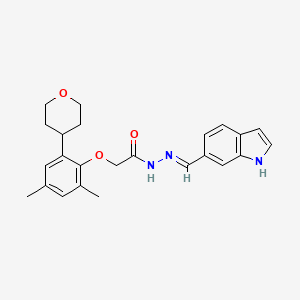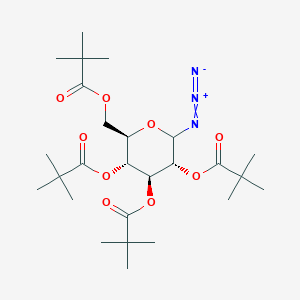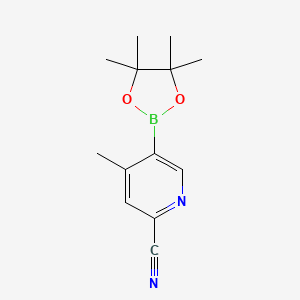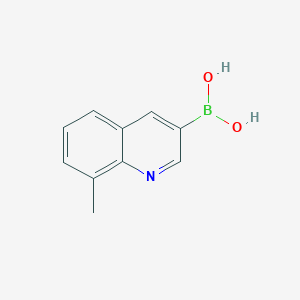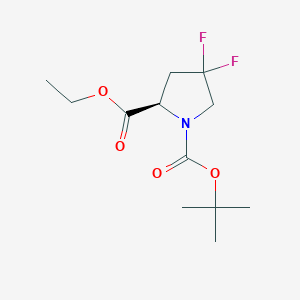
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and more . Unfortunately, specific structural information for “Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate” is not available.Chemical Reactions Analysis
Chemical reactions involving ethyl groups can be diverse, ranging from esterification reactions to saponification reactions . The specific reactions involving “Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and more . Unfortunately, specific physical and chemical properties for “Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate” are not available.Applications De Recherche Scientifique
Chemical Synthesis : Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate is utilized in organic synthesis, particularly in creating highly functionalized chemical structures. Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines, showcasing its role in constructing complex cyclic structures with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Ring-Opening Reactions : Deng and Mani (2005) demonstrated the compound's role in ring-opening reactions, specifically in the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity. This highlights its utility in producing chiral molecules, a crucial aspect of medicinal chemistry and drug design (Deng & Mani, 2005).
Carboxyl Protecting Group : Robles, Pedroso, and Grandas (1993) discussed the compound's potential as a base-labile carboxyl protecting group. The study outlines the synthesis and removal conditions of this protecting group, indicating its importance in stepwise chemical syntheses where protection and deprotection of functional groups are required (Robles, Pedroso, & Grandas, 1993).
Peptidomimetics : Guitot et al. (2009) reported the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from ethyl glyoxylate and its evaluation in tetrapeptides. This research signifies the compound's role in peptidomimetics, where it contributes to the study of protein-protein interactions and the development of therapeutic agents (Guitot et al., 2009).
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMGOSQTYXYGN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



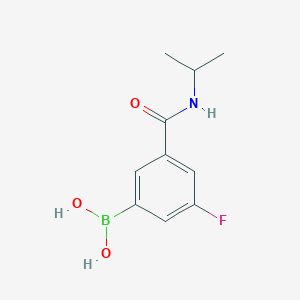
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
